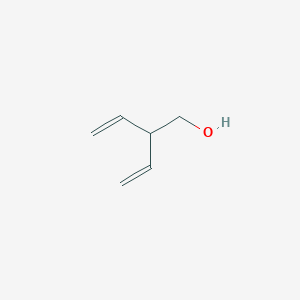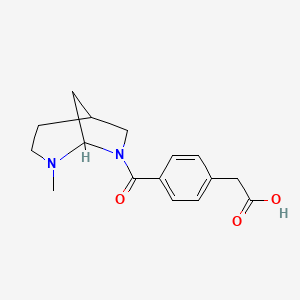
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a carboxylic acid group, and a toluoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid and toluoyl groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound in large quantities with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving carboxylic acids and amines.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.
Industry: It may be used in the production of specialty chemicals, polymers, or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the toluoyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((alpha-Carboxy)-p-toluoyl)-3,8-diazabicyclo(3.2.1)octane: A similar compound lacking the methyl group, which may have different reactivity and applications.
3-Methyl-3,8-diazabicyclo(3.2.1)octane: A compound without the carboxylic acid and toluoyl groups, used in different contexts.
p-Toluoyl-3,8-diazabicyclo(3.2.1)octane: A compound lacking the carboxylic acid group, which may have distinct properties and uses.
Uniqueness
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its combination of functional groups and bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57269-43-9 |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
InChI-Schlüssel |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


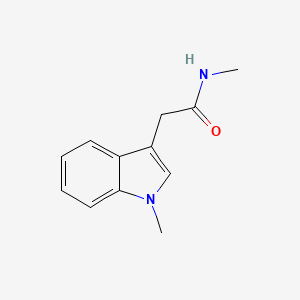
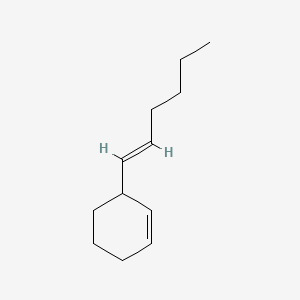
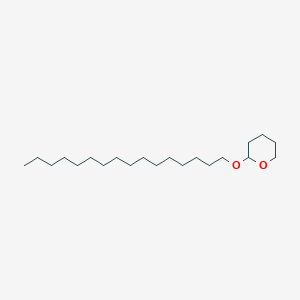
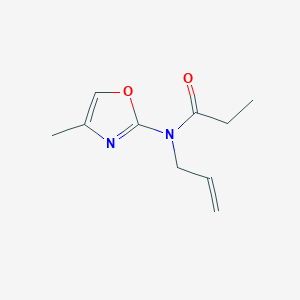
stannane](/img/structure/B14626925.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
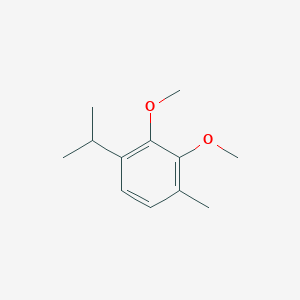

phosphaniumolate](/img/structure/B14626950.png)
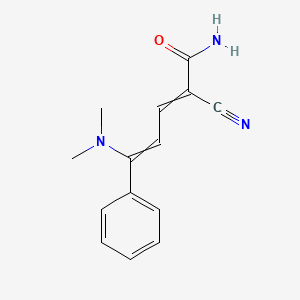
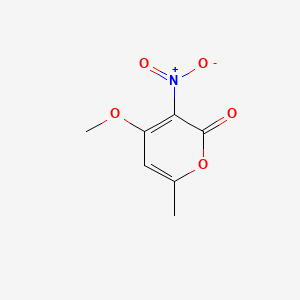
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

